molecular formula C22H29N5O2S B5556628 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE

3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5556628
M. Wt: 427.6 g/mol
InChI Key: FKZHXROWVQMDAU-UHFFFAOYSA-N
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Description

3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C22H29N5O2S . This compound is part of the purine family, which is known for its significant role in various biological processes. The structure includes a purine core with multiple substituents, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of Substituents: The phenylpropyl and piperidinyl groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and its substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.

Scientific Research Applications

3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHXROWVQMDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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